molecular formula C14H11N3O2 B12939793 N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide CAS No. 392719-93-6

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide

Cat. No.: B12939793
CAS No.: 392719-93-6
M. Wt: 253.26 g/mol
InChI Key: CAXKIPJNIUSENT-UHFFFAOYSA-N
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Description

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is a benzamide derivative featuring a 2-oxo-2,3-dihydro-1H-benzo[d]imidazole core substituted at the 5-position. The compound consists of a benzamide group (-NH-C(=O)-C₆H₅) attached to the benzoimidazolone scaffold, which is a bicyclic structure with a ketone at the 2-position. This core structure is highly versatile, enabling diverse modifications to optimize pharmacological properties such as solubility, bioavailability, and target binding affinity.

The benzoimidazolone moiety is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stacking interactions, making it prevalent in kinase inhibitors, bromodomain inhibitors, and enzyme modulators .

Properties

CAS No.

392719-93-6

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

InChI

InChI=1S/C14H11N3O2/c18-13(9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-14(19)16-11/h1-8H,(H,15,18)(H2,16,17,19)

InChI Key

CAXKIPJNIUSENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Their Impacts

Core Scaffold Variations Compound 73 (N-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]benzamide): Replaces the benzoimidazolone with an indole scaffold fused to an imidazole group. This modification enhances selectivity for TLK2 kinase inhibition, as demonstrated by proteomic studies . Z36-MP5 (3-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide): Incorporates a methyl group on the benzoimidazolone and a tetrahydroimidazo[1,2-a]pyridine substituent, improving binding to Mi-2β in melanoma immunotherapy studies .

Amide Group Substitutions AGPS-IN-2i (3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide): Replaces benzamide with a butanamide chain and difluorophenyl group, enhancing lipid solubility and AGPS enzyme inhibition . Compound 2 (N-(6-(3-(4-aminobutoxy)phenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide): Substitutes benzamide with a sulfonamide group, improving affinity for TRIM24 and BRPF1 bromodomains .

GSK6853 (Methoxybenzamide derivative): A methoxy group on the benzamide ring improves bromodomain selectivity (TAF1/TAF1L) by modulating π-π interactions .

Key Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding but may reduce solubility.
  • Bulky substituents (e.g., tetrahydroimidazopyridine in Z36-MP5) improve selectivity by steric hindrance .

Scaffold Flexibility :

  • The benzoimidazolone core tolerates diverse modifications (indole, sulfonamide, azo groups) for tailored applications .

Biological Relevance: Derivatives show promise in oncology (kinase/BRAF inhibition), immunology (Mi-2β targeting), and metabolic disorders (AGPS inhibition) .

Biological Activity

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H17_{17}N3_3O2_2
  • Molecular Weight : 345.34 g/mol
  • CAS Number : 2316782-88-2

This compound has been studied primarily for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, particularly those deficient in BRCA1/2, resulting in synthetic lethality.

Key Findings:

  • PARP Inhibition : The compound was evaluated using a colorimetric 96-well PARP assay, showing promising inhibitory activity with IC50_{50} values ranging from 2.31 to 57.35 nM across various derivatives .
  • Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against breast cancer cell lines (MDA-MB-436), with an IC50_{50} value of approximately 2.57 µM compared to Olaparib (8.90 µM) .

Table 1: Summary of Biological Activities

Compound NameTargetIC50_{50} (µM)Cell LineReference
This compoundPARP2.57MDA-MB-436
OlaparibPARP8.90MDA-MB-436
Compound 4Antitumor30.30MDA-MB-436

Apoptosis and Cell Cycle Analysis

Further investigations into the biological activity included apoptosis assays and cell cycle analysis:

  • Apoptosis Assay : Treatment with this compound induced both early and late apoptosis in MDA-MB-436 cells, indicating its potential as an anticancer agent .
    • Early Apoptosis : Increased from 0.14% (control) to 0.27% (treated).
    • Late Apoptosis : Increased from 0.98% (control) to 1.02% (treated).
  • Cell Cycle Arrest : The compound caused a notable arrest at the G2/M phase, with treated cells showing a rise from 25.12% to 30.39% in this phase .

Safety Profile

The safety profile was assessed by comparing the cytotoxicity against normal cell lines (WI-38). The IC50_{50} values for normal cells ranged from 70.46 to 81.67 µM, indicating a favorable safety margin compared to cancer cell lines .

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